4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
Overview
Description
4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a complex organic compound with a molecular formula of C18H15Cl3N3O3S . This compound is characterized by its unique structure, which includes a trichloromethyl group, a phenylacetyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves multiple steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylacetyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar compounds to 4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid include:
4-({[2,2,2-Trichloro-1-(isobutyrylamino)ethyl]carbamothioyl}amino)benzoic acid: This compound has a similar structure but with an isobutyrylamino group instead of a phenylacetyl group.
4-((((2,2,2-Trichloro-1-(hexanoylamino)ethyl)amino)carbamothioyl)amino)benzoic acid: This variant contains a hexanoylamino group, which may alter its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.
Properties
IUPAC Name |
4-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O3S/c19-18(20,21)16(23-14(25)10-11-4-2-1-3-5-11)24-17(28)22-13-8-6-12(7-9-13)15(26)27/h1-9,16H,10H2,(H,23,25)(H,26,27)(H2,22,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJAMTZSOTVYMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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